molecular formula C13H15F3N2O2 B1434715 Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate CAS No. 1858256-51-5

Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B1434715
CAS No.: 1858256-51-5
M. Wt: 288.27 g/mol
InChI Key: VPCWPQRNWLTPOF-UHFFFAOYSA-N
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Description

“Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound with the formula C13H15F3N2O2 and a molecular weight of 288.27 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)OC)F . This indicates the presence of a methylpiperazine group attached to a trifluoromethylbenzoate moiety.

Scientific Research Applications

Synthesis of Key Pharmaceuticals Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate and its derivatives play a crucial role as intermediates in the synthesis of important pharmaceuticals. For instance, Koroleva et al. (2012) discuss an efficient method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, a well-known anticancer drug. This method provides high yields and is scalable for industrial production, highlighting the compound's significance in medicinal chemistry (Koroleva et al., 2012).

Material Science and Engineering In material science, the structural characteristics of similar compounds have been analyzed to understand their physicochemical properties better. For example, Little et al. (2008) conducted an X-ray crystallographic study of related triazenes, including derivatives of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, to explore their conformational dynamics and potential applications in materials science (Little et al., 2008).

Advanced Synthesis Techniques Researchers are also focusing on developing advanced synthesis techniques involving this compound. Gaidarzhy et al. (2020) investigated the interaction of derivatives with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the formation of new compounds with potential applications in organic synthesis and fluorine chemistry (Gaidarzhy et al., 2020).

Biological and Pharmacological Research Furthermore, derivatives of this compound are being explored for their biological and pharmacological properties. Gao et al. (2018) synthesized carbon-11 labeled CK1 inhibitors based on this chemical framework, demonstrating potential applications in positron emission tomography (PET) imaging for Alzheimer's disease research (Gao et al., 2018).

Future Directions

As “Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate” is used for research purposes , future directions would likely involve further studies to understand its properties and potential applications.

Properties

IUPAC Name

methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-17-3-5-18(6-4-17)12-9(14)7-8(13(19)20-2)10(15)11(12)16/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCWPQRNWLTPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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